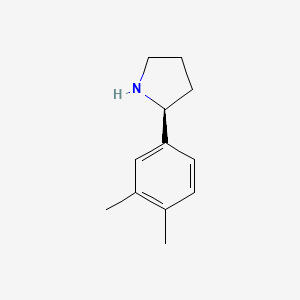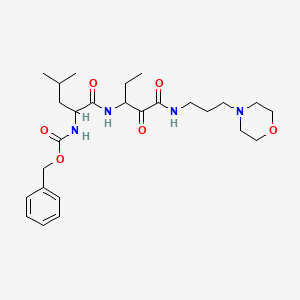
Calpain Inhibitor XI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Calpain Inhibitor XI involves several steps:
Protection of the Amino Group: The L-α-aminobutyric acid is first protected with a benzyloxycarbonyl (Z) group.
Formation of the Amide Bond: The protected amino acid is then reacted with morpholine through a three-carbon methylene bridge (CONH(CH2)3) to form the final compound.
Purification: The product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to achieve a purity of ≥95%.
Chemical Reactions Analysis
Calpain Inhibitor XI undergoes various chemical reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not commonly documented.
Substitution Reactions: The morpholine ring and the benzyloxycarbonyl group can participate in substitution reactions, altering the compound’s properties.
Scientific Research Applications
Calpain Inhibitor XI is widely used in scientific research:
Chemistry: It is used to study enzyme catalysis and substrate specificity.
Biology: The compound is employed in enzymatic assays to understand enzyme behavior and biochemical pathways.
Medicine: It serves as a tool to investigate the role of proteases and amidases in various biological processes.
Industry: The compound is used in the development of biochemical techniques and assays.
Mechanism of Action
Calpain Inhibitor XI acts as a selective, reversible inhibitor of calpain-1 and calpain-2. The benzyloxycarbonyl group protects the amino functionality, while the morpholine ring introduces a unique steric configuration and electronic environment. This structure allows the compound to effectively inhibit the activity of proteases and amidases by binding to their active sites .
Comparison with Similar Compounds
Calpain Inhibitor XI is unique due to its specific structure and inhibitory properties. Similar compounds include:
Calpeptin: A calpain-2 inhibitor with a different structure.
ALLM (Calpain Inhibitor): A peptide aldehyde inhibitor of calpains and cathepsins.
PD 150606: A non-competitive, selective inhibitor of calpain.
These compounds differ in their molecular structures and specific inhibitory mechanisms, making this compound a valuable tool for targeted biochemical research.
Properties
Molecular Formula |
C26H40N4O6 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
benzyl N-[4-methyl-1-[[1-(3-morpholin-4-ylpropylamino)-1,2-dioxopentan-3-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C26H40N4O6/c1-4-21(23(31)25(33)27-11-8-12-30-13-15-35-16-14-30)28-24(32)22(17-19(2)3)29-26(34)36-18-20-9-6-5-7-10-20/h5-7,9-10,19,21-22H,4,8,11-18H2,1-3H3,(H,27,33)(H,28,32)(H,29,34) |
InChI Key |
TZVQRMYLYQNBOA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
sequence |
LX |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R,6S)-5-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyl-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl] acetate](/img/structure/B1639534.png)
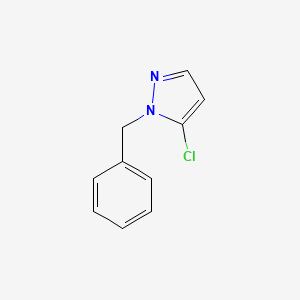
![5-Benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B1639538.png)
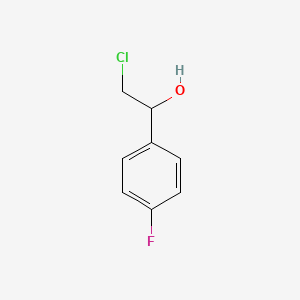
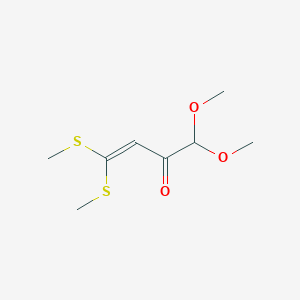

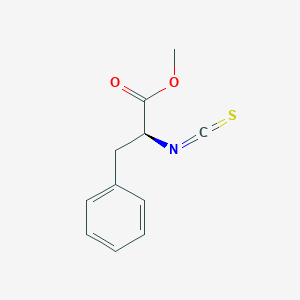
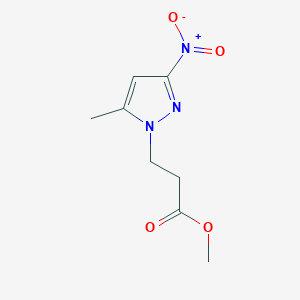
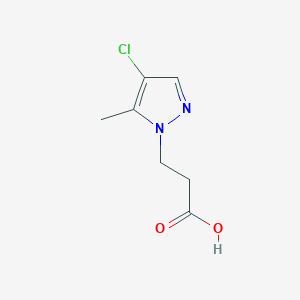
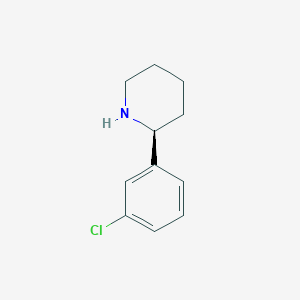
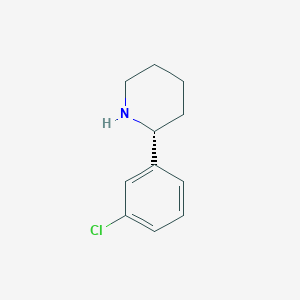
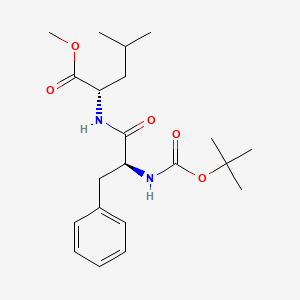
![[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1639562.png)
